molecular formula C4O2 B14642384 Fumaryl CAS No. 51799-35-0

Fumaryl

Cat. No.: B14642384
CAS No.: 51799-35-0
M. Wt: 80.04 g/mol
InChI Key: QIQCZROILFZKAT-UHFFFAOYSA-N
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Description

Fumaryl, also known as this compound chloride, is a chemical compound with the formula ClCOCH=CHCOCl. It is a derivative of fumaric acid and is primarily used in organic synthesis. This compound chloride is a colorless to pale yellow liquid with a pungent odor and is known for its reactivity due to the presence of two acyl chloride groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Fumaryl chloride can be synthesized through the reaction of fumaric acid with thionyl chloride or phosphorus pentachloride. The reaction typically involves heating fumaric acid with thionyl chloride, resulting in the formation of this compound chloride and sulfur dioxide as a byproduct. The reaction conditions include maintaining a temperature of around 80-90°C and using an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, this compound chloride is produced by the chlorination of maleic anhydride. This process involves the reaction of maleic anhydride with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out at elevated temperatures, typically around 150-200°C, to ensure complete conversion of maleic anhydride to this compound chloride .

Chemical Reactions Analysis

Types of Reactions

Fumaryl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Fumaric acid and hydrochloric acid.

    Substitution: Amides and esters.

    Friedel-Crafts Acylation: Acylated aromatic compounds.

Scientific Research Applications

Fumaryl chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of fumaryl chloride involves its reactivity with nucleophiles due to the presence of two acyl chloride groups. These groups are highly electrophilic and readily react with nucleophiles such as water, amines, and alcohols. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid .

Comparison with Similar Compounds

Fumaryl chloride can be compared with other acyl chlorides such as acetyl chloride and benzoyl chloride. While all these compounds are reactive acylating agents, this compound chloride is unique due to the presence of a conjugated double bond, which can influence its reactivity and the types of products formed. Similar compounds include:

Properties

CAS No.

51799-35-0

Molecular Formula

C4O2

Molecular Weight

80.04 g/mol

InChI

InChI=1S/C4O2/c5-3-1-2-4-6

InChI Key

QIQCZROILFZKAT-UHFFFAOYSA-N

Canonical SMILES

C(=C=C=O)=C=O

Origin of Product

United States

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